molecular formula C20H28N4O3S B2984427 N-(tert-butyl)-4-((quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide CAS No. 1797613-59-2

N-(tert-butyl)-4-((quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide

Cat. No.: B2984427
CAS No.: 1797613-59-2
M. Wt: 404.53
InChI Key: WCOOIHPBEXDTAT-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core functionalized with a tert-butyl carboxamide group and a quinoline-8-sulfonamido methyl substituent. The tert-butyl group enhances metabolic stability by sterically shielding the carboxamide moiety, while the quinoline-8-sulfonamido moiety may confer selective binding to biological targets, such as enzymes or receptors, due to its planar aromatic structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-tert-butyl-4-[(quinolin-8-ylsulfonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3S/c1-20(2,3)23-19(25)24-12-9-15(10-13-24)14-22-28(26,27)17-8-4-6-16-7-5-11-21-18(16)17/h4-8,11,15,22H,9-10,12-14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOOIHPBEXDTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The piperidine-carboxamide scaffold is a common framework in drug discovery. Below, we compare the target compound with analogs described in the literature, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Key Observations :

  • Synthetic Flexibility : The piperidine-carboxamide scaffold tolerates diverse substituents, including benzodiazolones (e.g., compounds 18 and 20) and sulfonamides (target compound). Yields for benzodiazolone derivatives range from 86–90%, suggesting efficient isocyanate coupling .
  • Steric and Electronic Effects: The quinoline-8-sulfonamido group in the target compound introduces greater steric bulk and hydrophobicity compared to benzodiazolone derivatives. This may influence solubility and target engagement.
  • Protecting Group Strategies : The tert-butyl carbamate group (as in and ) is commonly used to protect piperidine amines during synthesis, enabling selective deprotection under acidic conditions .
Structural and Functional Comparisons
  • Benzodiazolone Derivatives (Compounds 18, 19, 20): These compounds feature a 2-oxo-benzodiazol-1-yl group linked to the piperidine core. High yields (86–90%) suggest robustness in carbamate-forming reactions with aryl isocyanates.
  • Acetylated Piperidine () :

    • tert-butyl (1-acetylpiperidin-4-yl)carbamate demonstrates the use of acetylation to modify piperidine’s physicochemical profile. However, the acetyl group may reduce metabolic stability compared to the tert-butyl group in the target compound .
  • MK0974 () :

    • A clinical-stage calcitonin gene-related peptide (CGRP) antagonist, MK0974 shares the piperidine-carboxamide core but incorporates a 2-oxo-imidazopyridinyl substituent. Its success highlights the scaffold’s versatility in targeting GPCRs .
Physicochemical and Pharmacokinetic Implications
  • Quinoline-8-sulfonamido Group: Introduces strong hydrogen-bonding capacity via the sulfonamide and aromatic nitrogen atoms, which may improve target affinity but reduce aqueous solubility compared to benzodiazolone derivatives.
  • tert-Butyl Carboxamide : Enhances metabolic stability by shielding the carboxamide bond from enzymatic hydrolysis, a strategy validated in analogs like compound 36 () .

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